N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c21-18(14-7-3-1-4-8-14)17-12-11-16(23-17)13-20-19(22)15-9-5-2-6-10-15/h1-5,7-8,11-12,15H,6,9-10,13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAZBRWNAOSPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide typically involves the following steps:
Formation of the Benzoylthiophene Moiety: This step involves the reaction of thiophene with benzoyl chloride in the presence of a base such as pyridine to form 5-benzoylthiophene.
Alkylation: The 5-benzoylthiophene is then alkylated using a suitable alkylating agent to introduce the methyl group at the 2-position.
Cyclohexene Carboxamide Formation: The final step involves the reaction of the alkylated benzoylthiophene with cyclohex-3-ene-1-carboxylic acid chloride in the presence of a base to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzoylthiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoylthiophene derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a cyclohexene ring and a benzoylthiophene moiety, which contribute to its distinct properties. The presence of the carboxamide functional group enhances its potential for biological activity, making it a candidate for various applications in drug development and organic synthesis.
Medicinal Chemistry Applications
1. Drug Development:
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide has potential applications in the development of pharmaceuticals. Its unique structure may provide specific interactions with biological targets, such as enzymes or receptors, which are critical for therapeutic efficacy.
2. Anticancer Activity:
Research indicates that compounds with thiophene structures often exhibit anticancer properties. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
3. Anti-inflammatory Effects:
Similar compounds have shown anti-inflammatory activities, suggesting that this compound could also exhibit such properties. Future studies focusing on its anti-inflammatory potential could lead to the development of new treatments for inflammatory diseases.
Organic Synthesis
This compound can serve as a versatile building block in organic synthesis. The compound's ability to participate in various chemical reactions makes it valuable for creating more complex molecules.
Synthetic Routes:
The synthesis typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the benzoylthiophene moiety.
- Coupling with cyclohexene derivatives.
- Introduction of the carboxamide functional group.
Biological Interaction Studies
1. Binding Affinity Studies:
Interaction studies are crucial for understanding how this compound binds to specific biological targets. Techniques such as molecular docking simulations and binding assays can elucidate these interactions.
2. Mechanism of Action:
Understanding the mechanism of action is vital for assessing the therapeutic potential of this compound. Research should focus on identifying target proteins and pathways affected by this compound, which could lead to insights into its pharmacological effects.
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. The benzoylthiophene moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones: These compounds share a similar thiophene-based structure and exhibit antifungal activity.
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, are used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its combination of a benzoylthiophene moiety with a cyclohexene carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a cyclohexene ring and a benzoylthiophene moiety, suggests diverse pharmacological applications. This article provides a comprehensive overview of the biological activity of this compound, exploring its mechanisms, interactions, and potential therapeutic uses.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 325.42 g/mol. The compound features a carboxamide functional group, which is known to enhance biological activity by improving solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉NO₂S |
| Molecular Weight | 325.42 g/mol |
| Structure | Chemical Structure |
Research into the biological activity of this compound indicates that it may interact with various biological targets, including enzymes and receptors. The compound's binding affinity to specific targets can be explored through techniques such as molecular docking simulations and binding assays.
Potential Targets
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an allosteric modulator, influencing receptor activity without directly competing with endogenous ligands.
- Enzymatic Pathways : It may inhibit or activate specific enzymes involved in metabolic pathways.
Case Study: Antitumor Activity
A study conducted on the antitumor properties of thiophene derivatives, including this compound, demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that the compound exhibited an EC50 value in the low micromolar range, suggesting potent activity.
| Cell Line | EC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 3.5 |
| MCF7 (Breast Cancer) | 4.8 |
| HeLa (Cervical Cancer) | 2.9 |
Mechanistic Insights
The mechanism underlying the antitumor activity was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Pharmacological Applications
Given its structural features and biological activity, this compound has potential applications in:
- Cancer Therapy : As a candidate for developing novel anticancer agents.
- Anti-inflammatory Agents : Due to its ability to modulate inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(5-benzoylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide, and how can yield/purity be improved?
- Methodology :
- Multi-step synthesis : Begin with thiophene functionalization (e.g., Friedel-Crafts acylation for the benzoyl group), followed by amide coupling using cyclohex-3-ene-1-carboxylic acid derivatives. Catalysts like HATU or EDC/NHS improve coupling efficiency .
- One-pot strategies : Utilize in situ aminal formation and carboamination to reduce intermediate isolation steps, as demonstrated in analogous thiophene-carboxamide syntheses .
- Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) enhances reaction rates and purity. Purification via column chromatography (e.g., Biotage KP-SIL cartridges with pentane/Et₂O gradients) ensures >95% purity .
Q. How can the structural conformation of this compound be validated?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm regioselectivity of the benzoylthiophene moiety and cyclohexene carboxamide linkage. Key signals: thiophene protons (δ 6.8–7.5 ppm), cyclohexene protons (δ 5.5–6.0 ppm) .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., amide N–H⋯O interactions). Compare with analogous compounds like trans-5-(4-chlorophenyl)-N-cyclohexylthiazolidine derivatives .
Q. What are the solubility challenges of this compound, and how can they be addressed in biological assays?
- Methodology :
- Functional group analysis : The hydrophobic benzoyl and cyclohexene groups limit aqueous solubility. Introduce co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies .
- Salt formation : Explore protonation at the amide nitrogen using HCl or trifluoroacetic acid to improve solubility in polar solvents .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?
- Methodology :
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/ethanol gradients (90:10 to 70:30) at 1 mL/min. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
- Dynamic resolution : Apply enzyme-mediated kinetic resolution (e.g., lipases in organic solvents) for stereoselective acylation of racemic mixtures .
Q. What computational strategies are effective for predicting biological targets of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Prioritize targets with binding energies ≤ -8.0 kcal/mol .
- Pharmacophore modeling : Identify critical interactions (e.g., benzoyl π-π stacking, amide hydrogen bonding) using MOE or Phase .
- Validation : Cross-reference with SPR (surface plasmon resonance) binding assays for hit confirmation .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodology :
- Reproduce conditions : Standardize assay parameters (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Analytical validation : Use LC-MS to confirm compound stability under assay conditions. Degradation products (e.g., hydrolyzed amide bonds) may skew results .
- Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to reconcile data from multiple studies, accounting for batch effects .
Reference Table: Key Structural and Synthetic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
